N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}propanamide
Description
N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}propanamide is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic compound that has been extensively studied for its diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties . The compound’s unique structure makes it a valuable subject for research in various scientific fields.
Properties
IUPAC Name |
N-[[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-3-16(22)21-18(24)19-13-7-5-12(6-8-13)17-20-14-9-4-11(2)10-15(14)23-17/h4-10H,3H2,1-2H3,(H2,19,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZYOELBFDEORG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}propanamide typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used for the synthesis in water under reflux conditions, yielding 79-89% . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and efficiency.
Chemical Reactions Analysis
N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of other benzoxazole derivatives . In biology and medicine, it has shown potential as an antimicrobial, antifungal, and anticancer agent . Its ability to inhibit the growth of various bacterial and fungal strains makes it a promising candidate for the development of new antibiotics and antifungal drugs . Additionally, its anticancer properties have been demonstrated in studies involving human colorectal carcinoma cell lines . In the industrial sector, it can be used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}propanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . Its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways . The compound’s anti-inflammatory effects may be due to its ability to inhibit the production of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}propanamide can be compared with other benzoxazole derivatives, such as 2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide . While both compounds share a similar core structure, their unique substituents confer different biological activities and properties. For example, the presence of electron-withdrawing groups in some benzoxazole derivatives enhances their antimicrobial activity . Other similar compounds include N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide and N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenoxyacetamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
